molecular formula C9H11Cl3OSi B3045009 Trimethyl-(2,4,6-trichlorophenoxy)silane CAS No. 1013-45-2

Trimethyl-(2,4,6-trichlorophenoxy)silane

Cat. No.: B3045009
CAS No.: 1013-45-2
M. Wt: 269.6 g/mol
InChI Key: RIYJZVOGDQXZPS-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds in Synthetic and Materials Chemistry

Organosilicon compounds, characterized by the presence of carbon-silicon bonds, represent a cornerstone of modern synthetic and materials chemistry. The unique properties of the silicon atom—larger than carbon, with lower electronegativity and the availability of d-orbitals for bonding—impart distinct reactivity and stability to these molecules compared to their purely organic counterparts. This has led to their widespread use as versatile reagents, intermediates, and foundational units for a diverse array of materials.

In synthetic chemistry, organosilicon compounds are instrumental as protecting groups, activating groups, and synthons for carbon-carbon bond formation. Their applications span from the synthesis of complex natural products to the large-scale production of pharmaceuticals and agrochemicals. The stability of the silicon-carbon bond, coupled with its selective cleavage under specific conditions, allows for intricate molecular manipulations with high degrees of control.

In the realm of materials science, the incorporation of silicon into polymer backbones gives rise to silicones, a class of materials renowned for their thermal stability, chemical inertness, and tunable mechanical properties. These materials find applications in a multitude of sectors, including aerospace, electronics, construction, and medicine, as elastomers, resins, and fluids. The continuous development of novel organosilicon monomers and polymers is a vibrant area of research, driven by the demand for advanced materials with tailored functionalities.

Significance of Phenoxy-Substituted Silane (B1218182) Derivatives

Within the broad family of organosilicon compounds, phenoxy-substituted silane derivatives, which feature a silicon-oxygen-carbon linkage to an aromatic ring, hold particular importance. These silyl (B83357) ethers are widely recognized for their utility as protecting groups for the hydroxyl functionality of phenols. The introduction of a bulky silyl group, such as the trimethylsilyl (B98337) (TMS) group, can mask the reactivity of the phenolic proton, allowing for chemical transformations to be carried out on other parts of the molecule without interference.

The stability of the Si-O-Ar bond is a key attribute of these derivatives. While generally robust under neutral and basic conditions, this bond can be readily cleaved under acidic conditions or by treatment with fluoride (B91410) ions, providing a mild and selective method for deprotection. This tunable stability is a critical factor in their widespread adoption in multi-step organic syntheses.

Beyond their role as protecting groups, phenoxy-substituted silanes are also investigated for their potential in the development of novel materials. The incorporation of aromatic moieties can influence the thermal, optical, and electronic properties of silicon-based polymers and surfaces. Research in this area explores their use in the fabrication of specialized coatings, resins, and as components in organic light-emitting diodes (OLEDs) and other electronic devices.

Historical Context of Chlorinated Phenoxy Moieties in Chemical Research

The history of chlorinated phenoxy moieties is deeply intertwined with the development of agricultural chemistry in the 20th century. The discovery of the herbicidal properties of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) revolutionized weed control and had a profound impact on agricultural productivity. These compounds belong to the class of synthetic auxins, which mimic the action of a plant growth hormone, leading to uncontrolled growth and eventual death in broadleaf weeds.

However, the widespread use of these herbicides also brought to light significant environmental and health concerns. The persistence of some of these compounds and their manufacturing byproducts, such as certain dioxins, in the environment led to extensive research into their toxicology, environmental fate, and remediation. This has spurred the development of highly sensitive analytical methods for their detection and quantification in various environmental matrices, including soil, water, and biological tissues.

The study of chlorinated phenoxy compounds continues to be an active area of research, driven by the need to understand their long-term environmental impact and to develop safer and more effective alternatives. The chemical and physical properties of these molecules, including their solubility, volatility, and susceptibility to degradation, are of fundamental interest to environmental chemists and toxicologists.

Rationale for Dedicated Academic Research on Trimethyl-(2,4,6-trichlorophenoxy)silane

The primary impetus for dedicated academic research on this compound stems from its crucial role as a derivatizing agent in the analytical determination of 2,4,6-trichlorophenol (B30397). 2,4,6-Trichlorophenol is a significant environmental pollutant, classified as a probable human carcinogen, and its monitoring in the environment is of utmost importance. wikipedia.orgepa.gov

Direct analysis of 2,4,6-trichlorophenol by gas chromatography (GC) can be challenging due to its polarity and potential for thermal degradation in the GC inlet. To overcome these issues, a common strategy is to convert the polar hydroxyl group into a less polar and more volatile silyl ether. The reaction of 2,4,6-trichlorophenol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), yields this compound in situ.

This derivatization enhances the thermal stability and chromatographic performance of the analyte, allowing for more sensitive and reliable quantification by gas chromatography-mass spectrometry (GC-MS). The formation of this specific silyl ether is therefore a key step in numerous environmental monitoring protocols.

Academic research in this context focuses on optimizing the derivatization reaction conditions, studying the stability of the resulting this compound derivative, and developing robust analytical methodologies for its detection at trace levels. Understanding the mass spectral fragmentation patterns of this compound is also critical for its unambiguous identification in complex environmental samples. While the majority of research focuses on its analytical application, the synthesis and characterization of this molecule are fundamental to these endeavors.

Compound Data

The following tables provide a summary of the key chemical identifiers and physicochemical properties for this compound and its precursor, 2,4,6-trichlorophenol.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name trimethyl(2,4,6-trichlorophenoxy)silane
CAS Number 1013-45-2
Molecular Formula C₉H₁₁Cl₃OSi
Molecular Weight 269.63 g/mol
Synonyms Silane, trimethyl(2,4,6-trichlorophenoxy)-; 1-(Trimethylsilyloxy)-2,4,6-trichlorobenzene

Table 2: Physicochemical Properties of 2,4,6-Trichlorophenol

PropertyValue
Appearance Colorless to yellow crystalline solid wikipedia.org
Melting Point 69 °C wikipedia.org
Boiling Point 246 °C nih.gov
Water Solubility 0.8 g/L at 25 °C nih.gov
pKa 6.23 at 25 °C nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(2,4,6-trichlorophenoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl3OSi/c1-14(2,3)13-9-7(11)4-6(10)5-8(9)12/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYJZVOGDQXZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306349
Record name trimethyl-(2,4,6-trichlorophenoxy)silane
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Molecular Weight

269.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-45-2
Record name NSC175847
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175847
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trimethyl-(2,4,6-trichlorophenoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for Trimethyl 2,4,6 Trichlorophenoxy Silane

Precursor Chemistry and Starting Material Selection

The successful synthesis of the target compound is critically dependent on the purity and reactivity of its precursors: the 2,4,6-trichlorophenol (B30397) intermediate and a suitable silylating agent.

2,4,6-Trichlorophenol (TCP) is a crucial intermediate, and its synthesis typically begins with phenol (B47542) or less chlorinated phenols. google.com The primary method for its production is the direct chlorination of phenol. This process involves the electrophilic substitution of hydrogen atoms on the phenol ring with chlorine. The ortho and para positions are activated by the hydroxyl group, leading to the preferential formation of 2,4,6-trichlorophenol.

Several methods have been developed to optimize the yield and purity of 2,4,6-Trichlorophenol, as detailed in the patent literature. One approach involves the deep chlorination of phenol using chlorine gas. google.com Another method describes a process for the selective preparation of 2,4,6-trichlorophenol by chlorinating various chlorophenols (such as ortho-chlorophenol, para-chlorophenol, 2,4-dichlorophenol, or 2,6-dichlorophenol) with gaseous chlorine in the presence of specific catalysts. google.com

A notable patented method utilizes mercaptoethylamine as a catalyst during the chlorination of phenol. This catalyst provides a "positioning function," which reportedly reduces the formation of other isomers like 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol. google.com This method claims to achieve a total yield of over 96% and a final purity of over 99.3% after a sweating crystallization purification process. google.com

Below is a table summarizing various synthetic approaches for 2,4,6-Trichlorophenol.

Starting MaterialChlorinating AgentCatalyst/ConditionsKey FindingsReference
PhenolChlorine GasMercaptoethylamine (0.1-1% of phenol mass), heated to 50-80°C.The catalyst provides a positioning function, reducing unwanted isomers. Yields are reported to be above 96% with purity >99.3% after crystallization. google.com
o-chlorophenol, p-chlorophenol, 2,4-dichlorophenol, or 2,6-dichlorophenolGaseous ChlorineAn organic cation or a primary, secondary, or tertiary amine, and an organic sulfide.Allows for the selective synthesis of 2,4,6-trichlorophenol from various partially chlorinated phenols. google.com
PhenolChlorine GasGradual warming until the melting point of the mixture rises to ~67°C.A historical method that likely produces a mixture of isomers requiring purification by fractional distillation. sciencemadness.org

The conversion of the hydroxyl group of 2,4,6-trichlorophenol to a trimethylsilyl (B98337) ether requires a silylating agent. These agents are organosilicon compounds capable of donating a trimethylsilyl (TMS) group, -Si(CH₃)₃. The choice of agent depends on factors like reactivity, byproducts, and reaction conditions.

The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com Several common silylating agents are suitable for the derivatization of phenols.

Trimethylsilyl (TMS) derivatives: These are among the most widely used silylating agents due to their high reactivity. numberanalytics.com A primary example is Trimethylchlorosilane (TMCS) . It reacts with phenols, typically in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct. sigmaaldrich.com

Hexamethyldisilazane (HMDS): HMDS is a less potent silyl (B83357) donor than TMCS but is effective for silylating phenols. sigmaaldrich.com Its reaction with phenols produces ammonia (B1221849) as a byproduct. Often, a catalyst such as a small amount of TMCS is used in conjunction with HMDS to increase the reaction rate. sigmaaldrich.com

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful silylating agent that reacts rapidly and often more completely than other agents like BSA (N,O-Bis(trimethylsilyl)acetamide). Its byproducts are volatile, which simplifies purification.

For the synthesis of Trimethyl-(2,4,6-trichlorophenoxy)silane, TMCS is a common and effective choice due to its high reactivity and the straightforward nature of the reaction.

The table below compares common silylating agents for phenoxy derivatization.

Silylating AgentStructureReactivityByproductsTypical Conditions/NotesReference
Trimethylchlorosilane (TMCS)(CH₃)₃SiClHighHClRequires a base (e.g., pyridine, triethylamine) to act as an HCl scavenger. sigmaaldrich.com
Hexamethyldisilazane (HMDS)((CH₃)₃Si)₂NHModerateNH₃Often used with a catalyst (e.g., TMCS) to enhance reaction speed. sigmaaldrich.comchemicalbook.com
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)CF₃C(OSi(CH₃)₃)=NSi(CH₃)₃Very HighN-trimethylsilyltrifluoroacetamide, TrifluoroacetamideVery versatile and reactive; byproducts are volatile, simplifying workup.

Alternative and Advanced Synthetic Approaches

While the direct silylation of 2,4,6-trichlorophenol is the most straightforward approach, alternative and more advanced synthetic methodologies are continually being explored to enhance efficiency, reduce waste, and expand the synthetic utility of organosilanes.

One-pot syntheses offer significant advantages in terms of operational simplicity, time and resource efficiency, and reduced waste generation by avoiding the isolation of intermediates. For the synthesis of this compound, a one-pot approach could be envisioned where the formation of the phenoxide and its subsequent silylation occur in the same reaction vessel without intermediate workup steps.

For instance, a one-pot procedure could involve the in-situ generation of a more reactive silylating agent or the activation of the phenol under specific catalytic conditions. While a specific one-pot protocol for this compound is not extensively documented in the literature, the principles of one-pot silylation of phenols are well-established. Such a protocol would typically involve the careful selection of a base and solvent system that is compatible with both the deprotonation of the phenol and the subsequent silylation reaction, minimizing side reactions and maximizing the yield of the desired product.

The development of catalytic one-pot silylations is an active area of research. For example, the use of a catalyst could enable the reaction to proceed under milder conditions or with a less reactive silylating agent. The table below outlines the potential components of a one-pot synthesis:

ComponentFunction
2,4,6-TrichlorophenolStarting Material
Silylating AgentSource of the trimethylsilyl group
Base/CatalystTo facilitate the reaction in a single pot
SolventTo dissolve all reactants and facilitate the reaction

This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, stereoselective synthesis is not a consideration for the preparation of this specific compound.

However, the principles of stereoselective synthesis would become highly relevant in the preparation of chiral analogues or derivatives. Chiral aryloxysilanes are of interest in asymmetric synthesis, where they can be used as chiral auxiliaries or ligands. A chiral analogue of this compound could be conceptualized by introducing a chiral center either on the phenoxy group or on the silicon atom.

For instance, if the starting phenol were chiral, a stereoselective silylation would aim to preserve the stereochemical integrity of the chiral center. More advanced approaches could involve the use of a chiral silylating agent to introduce a stereocenter at the silicon atom. The synthesis of such chiral organosilanes often employs transition-metal-catalyzed asymmetric C-H activation and silylation or the use of chiral ligands to control the stereochemical outcome of the reaction.

The following table illustrates hypothetical scenarios for the synthesis of chiral analogues:

ScenarioApproach
Chiral PhenolDiastereoselective silylation to produce a specific diastereomer.
Prochiral Silane (B1218182)Enantioselective reaction to create a chiral silicon center.

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, often avoiding the use of harsh reagents and reducing waste. The electrochemical synthesis of organosilanes is an emerging field with the potential for the preparation of compounds like this compound.

One plausible electrochemical approach would involve the reductive silylation of 2,4,6-trichlorophenol. In such a process, an electric current would be used to drive the reaction. A possible mechanism could involve the cathodic reduction of a sacrificial anode (e.g., magnesium or aluminum) to generate a reactive metallic species that can facilitate the silylation reaction.

Alternatively, the electrochemical reduction of chlorotrimethylsilane (B32843) could generate a silyl anion or a related reactive species, which would then react with 2,4,6-trichlorophenol. This approach could offer high efficiency and selectivity under mild conditions. The key parameters to control in an electrochemical synthesis include the choice of electrodes, electrolyte, solvent, and the applied current or potential.

A summary of potential components in an electrochemical synthesis is provided below:

ComponentRole in Electrochemical Synthesis
2,4,6-TrichlorophenolSubstrate
ChlorotrimethylsilaneSilylating Agent
Sacrificial Anode (e.g., Mg, Al)Electron source and potential mediator
Cathode (e.g., Graphite, Platinum)Site of reduction
ElectrolyteTo ensure conductivity of the solution
SolventTo dissolve reactants and electrolyte

Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound and the nature of the impurities present.

Following the initial workup of the reaction, which typically involves the removal of the salt byproduct by filtration, the crude product is obtained after solvent evaporation. The primary impurities are likely to be unreacted 2,4,6-trichlorophenol, excess silylating agent, and any side products.

Distillation: For liquid products, vacuum distillation is a common and effective purification technique. Given the expected relatively high molecular weight and boiling point of this compound, distillation under reduced pressure would be necessary to prevent thermal decomposition. The boiling point of the compound will be a key parameter in determining the appropriate distillation conditions.

Chromatography: Column chromatography is another powerful purification method, particularly for removing non-volatile impurities or for separating the product from compounds with similar boiling points. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, would likely be suitable for the purification of this relatively non-polar silyl ether. The progress of the separation can be monitored by thin-layer chromatography. For analytical purposes, gas chromatography (GC) is an excellent technique to assess the purity of the final product, due to the volatility of the silyl ether.

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can be an effective method of purification. The choice of solvent is critical; the compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

The table below summarizes the common purification techniques:

TechniquePrincipleApplicability for this compound
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.Highly suitable if the compound is a liquid and thermally stable.
Column Chromatography Separation based on differential adsorption on a stationary phase.Effective for removing both volatile and non-volatile impurities.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Applicable if the compound is a solid at room temperature.
Gas Chromatography (GC) Analytical technique for separating and analyzing volatile compounds.Useful for assessing the purity of the final product.

Elucidation of Chemical Reactivity and Reaction Mechanisms of Trimethyl 2,4,6 Trichlorophenoxy Silane

Silicon-Oxygen Bond Reactivity

The Si-O bond in aryloxysilanes is a focal point of their chemical reactivity. Characterized by its significant bond strength and partial ionic character, this linkage is susceptible to cleavage under various conditions, primarily through reactions involving nucleophilic attack at the silicon atom. The electronic nature of the 2,4,6-trichlorophenoxy group, being strongly electron-withdrawing, influences the lability of this bond.

Hydrolytic Stability and Detailed Mechanism of Si-O Cleavage

The hydrolysis of Trimethyl-(2,4,6-trichlorophenoxy)silane results in the cleavage of the silicon-oxygen bond to yield trimethylsilanol (B90980) and 2,4,6-trichlorophenol (B30397). This process is a cornerstone of silyl (B83357) ether chemistry and can be catalyzed by either acid or base. nih.gov The stability of the Si-O bond is significantly dependent on the pH of the medium.

Under acidic conditions, the reaction is initiated by the protonation of the phenoxy oxygen atom. This protonation makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. stackexchange.com The mechanism can proceed through a pathway analogous to an SN2 reaction at the silicon center (SN2-Si), involving a pentacoordinate transition state. The departure of the weakly basic 2,4,6-trichlorophenol group is facilitated by its protonation.

In basic media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanol (B1196071) on the silicon atom. This attack forms a pentacoordinate silicate (B1173343) intermediate. Subsequent proton transfer and departure of the 2,4,6-trichlorophenoxide anion, which is a relatively good leaving group due to the inductive effect of the chlorine atoms, leads to the formation of trimethylsilanol. nih.gov The rate of hydrolysis is influenced by steric hindrance at the silicon center and the electronic effects of the substituents on the phenoxy ring. The electron-withdrawing nature of the three chlorine atoms enhances the stability of the departing phenoxide, thereby increasing the rate of hydrolysis compared to unsubstituted phenoxysilanes.

The table below presents comparative hydrolysis rate constants for various alkoxysilanes, illustrating the influence of structure and reaction conditions. While specific data for this compound is not available, these values provide insight into the kinetics of Si-O bond cleavage.

AlkoxysilaneCatalyst/ConditionspHRate Constant (k)Activation Energy (Ea) (kJ mol⁻¹)
Tetraethoxysilane (TEOS)HCl3.134-31.52
Methyltriethoxysilane (MTES)HCl3.134-57.61
γ-GlycidoxypropyltrimethoxysilaneAqueous solution5.40.026 min⁻¹ (pseudo-first order)-
Aminotriethoxysilane (APTS)Deuterated ethanolNeutral2.77 x 10⁻⁴ s⁻¹ (initial step)34.4

Data compiled from various studies on alkoxysilane hydrolysis kinetics. nih.govresearchgate.net

Transsilylation Reactions and Silyl Transfer Chemistry Investigations

Transsilylation, or silyl ether exchange, involves the transfer of a silyl group from one oxygen atom to another. In the case of this compound, this would entail the reaction with an alcohol or another phenol (B47542) to exchange the 2,4,6-trichlorophenoxy group. These reactions, often termed silyl ether metathesis, are typically catalyzed by Brønsted or Lewis acids under anhydrous conditions. acs.orgnsf.govnih.gov

The mechanism of acid-catalyzed silyl ether exchange is thought to proceed through the protonation of the oxygen atom of the silyl ether, followed by nucleophilic attack by the incoming alcohol. This process likely involves a pentacoordinate silicon intermediate or transition state, similar to that in hydrolysis. The equilibrium of the reaction is driven by the relative nucleophilicity and steric bulk of the competing oxygen nucleophiles, as well as the stability of the departing alcohol or phenol.

Base-catalyzed transsilylation can also occur, proceeding via the formation of an alkoxide or phenoxide, which then acts as a nucleophile, attacking the silicon center. The strength of the base and the acidity of the alcohol or phenol are critical factors in this process.

These silyl transfer reactions are fundamental in dynamic covalent chemistry, particularly in the formation of vitrimers, which are polymer networks that can rearrange their topology through exchange reactions. acs.orgnih.gov

The following table shows kinetic data for a model silyl ether exchange reaction, demonstrating the acceleration of the reaction by an acid catalyst.

ReactantsCatalyst (5 mol%)Temperature (°C)Time to Full Exchange (h)
Model Silyl EthersNone19016.5
Model Silyl EthersCamphor Sulfonic Acid (CSA)190< 1
Model Silyl EthersZn(OTf)₂190~ 4
Model Silyl EthersSc(OTf)₃190~ 6

Data adapted from studies on silyl ether metathesis. nsf.gov

Nucleophilic Attack at the Silicon Center and its Consequences

The silicon atom in this compound is susceptible to attack by a wide range of nucleophiles beyond water and alcohols. This reactivity is a consequence of the electropositive nature of silicon and its ability to expand its coordination sphere to form hypervalent intermediates. Strong nucleophiles such as organolithium reagents, Grignard reagents, and fluoride (B91410) ions can readily cleave the Si-O bond.

For example, the reaction with an organolithium reagent (R-Li) would proceed via the addition of the carbanion to the silicon atom, forming a pentacoordinate intermediate. The subsequent elimination of the lithium 2,4,6-trichlorophenoxide salt would result in the formation of a new tetraorganosilane (R-Si(CH₃)₃). This type of reaction is a powerful tool for the formation of new silicon-carbon bonds.

Fluoride ions, often from sources like tetrabutylammonium (B224687) fluoride (TBAF), are particularly effective for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond. The mechanism involves the attack of the fluoride ion on the silicon center to form a stable pentacoordinate intermediate, which then fragments to release the phenoxide anion. This high affinity of silicon for fluoride is the basis for the widespread use of fluoride reagents in the deprotection of silyl ethers in organic synthesis. stackexchange.com

Reactivity of the Trichlorophenoxy Moiety

Pathways for Aromatic Substitution Reactions (Electrophilic and Nucleophilic)

Electrophilic Aromatic Substitution (EAS): The trimethylsiloxy group activates the aromatic ring towards electrophilic attack by donating electron density from the oxygen lone pairs into the ring through resonance. numberanalytics.com This effect directs incoming electrophiles to the ortho and para positions. However, in this compound, these positions are already occupied by chlorine atoms. Therefore, electrophilic substitution at the unsubstituted meta positions (3 and 5) would be highly disfavored due to both the directing effects of the -OSi(CH₃)₃ group and the strong deactivating inductive effect of the adjacent chlorine atoms. Reactions like Friedel-Crafts alkylation or acylation, nitration, and halogenation are expected to be very sluggish on this substrate. wikipedia.orgmt.comlibretexts.orglibretexts.orgyoutube.com If forced under harsh conditions, the reaction may lead to cleavage of the Si-O bond or complex product mixtures. masterorganicchemistry.comlibretexts.orgtotal-synthesis.com

Nucleophilic Aromatic Substitution (SNAr): The presence of three strongly electron-withdrawing chlorine atoms makes the aromatic ring highly electron-deficient and thus activated towards nucleophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.com This is particularly true for the chlorine atoms at the ortho (2, 6) and para (4) positions relative to the activating trimethylsiloxy group. A strong nucleophile, such as an alkoxide, amide, or thiolate, can attack one of the carbon atoms bearing a chlorine atom. libretexts.org This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the electron-withdrawing chlorine substituents and potentially the silicon atom through the oxygen. masterorganicchemistry.com Subsequent elimination of a chloride ion restores the aromaticity and yields the substitution product. The para-chloro substituent is generally the most susceptible to substitution in such systems due to the effective delocalization of the negative charge in the intermediate.

Functional Group Transformations on the Chlorinated Phenyl Ring

The trimethylsilyl (B98337) group is often employed as a protecting group for phenols, allowing for chemical transformations to be carried out on other parts of a molecule. researchgate.net After the desired reaction, the silyl group can be easily removed under mild acidic conditions or with a fluoride source.

In the context of this compound, transformations on the chlorinated phenyl ring could potentially be achieved while the silyl ether remains intact, provided the reaction conditions are compatible. One such plausible transformation is reductive dechlorination. Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or chemical reduction methods could potentially remove one or more of the chlorine atoms. The regioselectivity of such a reduction would depend on the specific catalyst and reaction conditions, with the para-chlorine often being the most reactive.

Another possibility is the participation in transition-metal-catalyzed cross-coupling reactions. While aryl chlorides are generally less reactive than bromides or iodides in reactions like Suzuki or Heck couplings, specialized catalyst systems have been developed that can effect these transformations. It is conceivable that one of the chlorine atoms, most likely the one at the 4-position, could be replaced with an alkyl, aryl, or vinyl group under appropriate catalytic conditions. However, the potential for catalyst poisoning or side reactions involving the silyl ether would need to be carefully considered.

Role as a Reagent in Advanced Organic Synthesis

This compound serves as a specialized reagent in organic synthesis, primarily leveraging the reactivity of the silicon-oxygen bond and the properties of the trimethylsilyl group. Its utility is centered on the transfer of the trimethylsilyl (TMS) moiety to other molecules, a process influenced by the electronic nature of the 2,4,6-trichlorophenoxide leaving group.

Function as a Silylating Agent in Diverse Organic Transformations

As a silylating agent, this compound is designed to introduce a trimethylsilyl group onto a substrate, most commonly a molecule containing an active proton, such as an alcohol or a phenol. Silylation is a fundamental transformation that temporarily replaces an acidic proton with a bulky and chemically inert trimethylsilyl group. wikipedia.org The general reaction involves the attack of a nucleophile (e.g., an alkoxide) on the electrophilic silicon atom, leading to the displacement of the 2,4,6-trichlorophenoxide anion.

The reactivity of this specific silylating agent is significantly enhanced by the presence of the three chlorine atoms on the phenoxy group. These electron-withdrawing groups make the 2,4,6-trichlorophenoxide a superior leaving group compared to a simple alkoxide or phenoxide. This departure facilitates the nucleophilic attack at the silicon center, rendering the compound a more potent silylating agent than many other trialkyl- or triarylsilanes. The process effectively converts protic functional groups into their corresponding trimethylsilyl ethers.

Application in Protecting Group Chemistry Utilizing the Trimethylsilyl Moiety

The primary application of silylation is in protecting group chemistry. ontosight.ai Functional groups, particularly hydroxyl groups in alcohols and phenols, are often acidic and can interfere with desired reactions elsewhere in a molecule, such as those involving Grignard reagents or strong bases. libretexts.org By converting the hydroxyl group (-OH) to a trimethylsilyl ether (-O-TMS), its acidic proton is removed, and the group is "protected." libretexts.org The resulting silyl ether is significantly less reactive towards a wide range of reagents. wikipedia.org

The trimethylsilyl group is characterized by its chemical inertness and large molecular volume. wikipedia.org This combination of electronic and steric properties shields the oxygen atom from unwanted chemical interactions. wikipedia.org The introduction of the TMS group is typically achieved by reacting the alcohol with a silylating agent, such as this compound, often in the presence of a non-nucleophilic base to facilitate the reaction.

A key advantage of the TMS protecting group is its selective removal under mild conditions, a process known as deprotection. libretexts.org The Si-O bond is stable to many reaction conditions but can be readily cleaved by sources of fluoride ion (e.g., tetrabutylammonium fluoride, TBAF) or by aqueous acid. wikipedia.orglibretexts.org The strong bond that silicon forms with fluorine (Si-F) drives the cleavage reaction. encyclopedia.pub This allows for the regeneration of the original hydroxyl group once its protection is no longer needed.

Table 1: Overview of Silyl Ether Protecting Groups
Silyl GroupCommon Silylating AgentProtection ConditionsRelative StabilityCommon Deprotection Reagents
Trimethylsilyl (TMS) TMSCl, TMSOTf, BSA, this compoundBase (e.g., Et3N, Pyridine)Low (sensitive to acid)H3O+, TBAF, K2CO3/MeOH
Triethylsilyl (TES) TESCl, TESOTfBase (e.g., Imidazole, DMAP)IntermediateH3O+, TBAF, HF
tert-Butyldimethylsilyl (TBS/TBDMS) TBSCl, TBSOTfBase (e.g., Imidazole, DMAP) in DMFHighTBAF, HF-Pyridine, CSA
Triisopropylsilyl (TIPS) TIPSCl, TIPSOTfBase (e.g., Imidazole, DMAP)Very HighTBAF, HF-Pyridine
tert-Butyldiphenylsilyl (TBDPS) TBDPSClBase (e.g., Imidazole) in DMFVery High (robust to acid)TBAF, HF-Pyridine

Participation in Reductive Transformations Catalyzed by or Involving Organosilanes

Organosilanes are widely used in reductive transformations, but this reactivity is almost exclusively associated with organohydrosilanes—compounds containing a silicon-hydrogen (Si-H) bond. organicreactions.org These molecules can act as hydride donors, especially when activated by a catalyst. e-bookshelf.de Common applications include the metal-catalyzed asymmetric reduction of prochiral ketones, imines, and esters. gelest.comacs.org In these reactions, which are mechanistically hydrosilylations, the organosilane transfers a hydride to a metal center (e.g., copper, palladium), which in turn reduces the substrate. gelest.commsu.edu

This compound does not possess a Si-H bond and therefore cannot function as a direct hydride donor in these reductive processes. Its role in such transformations would be indirect. For instance, it could be a byproduct of a reaction where a hydrosilane is consumed, or it could potentially be chemically converted into a reactive hydrosilane, although this is not its primary application. The field of organosilane reductions is dominated by species like polymethylhydrosiloxane (B1170920) (PMHS) and triethylsilane, which are valued for being inexpensive, mild, and non-toxic reducing agents. msu.edu

Fundamental Mechanistic Insights in Organosilicon Chemistry

The unique chemical behavior of organosilicon compounds like this compound is rooted in the fundamental electronic properties of the silicon atom. Two key concepts that explain this reactivity are the β-silicon effect and the ability of silicon to form hypervalent species.

The β-Silicon Effect in Stabilizing Reactive Intermediates

The β-silicon effect, also known as silicon hyperconjugation, describes the significant stabilizing influence of a silicon atom on a positive charge located on the carbon atom two positions away (the β-position). encyclopedia.pubchemeurope.com This effect is a powerful tool in controlling reaction pathways, as it can dramatically lower the activation energy for reactions proceeding through a β-silyl carbocation.

The stabilization arises from a hyperconjugative interaction between the filled sigma (σ) molecular orbital of the carbon-silicon bond and the adjacent empty p-orbital of the carbocation. chemeurope.com This orbital overlap delocalizes the positive charge, effectively stabilizing the reactive intermediate. For this interaction to be maximal, a specific stereochemical arrangement is required: the C-Si bond must be antiperiplanar to the leaving group in the transition state, allowing for optimal orbital alignment. chemeurope.comwikipedia.org The β-silicon effect is a manifestation of silicon's greater ability to stabilize a β-positive charge compared to carbon. soci.org

Table 2: Manifestations of the Silicon Effect on Acidity and Basicity
CompoundCarbon AnaloguePropertyObservationRationale
Trimethylsilylmethylamine (Me3SiCH2NH2)Neopentylamine (Me3CCH2NH2)Basicity (pKa of conjugate acid)10.96 vs. 10.21 chemeurope.comwikipedia.orgThe α-silicon atom stabilizes the positive charge on the conjugate acid, making the amine a stronger base.
Trimethylsilylacetic acid (Me3SiCH2COOH)Trimethylacetic acid (Me3CCH2COOH)Acidity (pKa)5.22 vs. 5.00 chemeurope.comwikipedia.orgThe α-silicon atom destabilizes the carboxylate anion, making the acid weaker.

Hypervalency and the Proposed Role of d-Orbital Participation in Silicon Bonding

Hypervalency refers to the ability of a main group element, such as silicon, to form stable compounds or intermediates in which the central atom is formally surrounded by more than the eight valence electrons dictated by the octet rule. wikipedia.org For silicon, this is commonly observed in pentacoordinate (e.g., R5Si⁻) and hexacoordinate (e.g., R6Si²⁻) species. These hypervalent intermediates are crucial in explaining the mechanisms of many reactions at the silicon center, including nucleophilic substitution.

Historically, the bonding in hypervalent silicon compounds was explained by invoking the participation of silicon's vacant, low-lying 3d-orbitals in hybridization (e.g., sp³d or sp³d²). wikipedia.org This model suggested that these d-orbitals could accept additional electrons, allowing silicon to expand its valence shell.

However, modern quantum chemical calculations have largely refuted this model. wikipedia.orgu-tokyo.ac.jp These studies indicate that the energy gap between silicon's 3p and 3d orbitals is too large for effective hybridization. princeton.edu The currently accepted explanation for hypervalent bonding is the three-center, four-electron (3c-4e) bond model. wikipedia.org In a pentacoordinate trigonal bipyramidal species, for example, the silicon atom forms three standard two-center, two-electron bonds in the equatorial positions. The two axial ligands are then held by a single 3c-4e bond, which comprises one bonding, one non-bonding, and one anti-bonding molecular orbital, occupied by four electrons. princeton.edu

The formation and stability of these hypervalent species are greatly enhanced by the presence of electronegative substituents on the silicon atom. soci.orgu-tokyo.ac.jp In this compound, the electronegative oxygen atom of the phenoxy group facilitates the formation of a pentacoordinate intermediate upon nucleophilic attack, thereby lowering the energy of the reaction's transition state.

Advanced Spectroscopic and Analytical Characterization of Trimethyl 2,4,6 Trichlorophenoxy Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the structural analysis of Trimethyl-(2,4,6-trichlorophenoxy)silane, providing detailed information about the hydrogen, carbon, and silicon atomic environments within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit two main sets of signals corresponding to the protons of the trimethylsilyl (B98337) group and the aromatic protons of the trichlorophenoxy group.

The aromatic region of the spectrum is characterized by the signals from the two protons on the benzene (B151609) ring. Due to the symmetrical substitution pattern of the 2,4,6-trichlorophenoxy group, these two protons are chemically equivalent and are expected to appear as a singlet. The strong electron-withdrawing effect of the three chlorine atoms and the phenoxy-silane oxygen would deshield these protons, shifting their resonance downfield, likely in the range of 7.3-7.5 ppm.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-Si(CH₃)₃~0.4Singlet9H
Aromatic-H~7.4Singlet2H

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The methyl carbons of the trimethylsilyl group are expected to produce a single signal at a chemical shift typically observed between 0 and 2 ppm.

The aromatic carbons of the trichlorophenoxy ring will give rise to four distinct signals due to the symmetry of the molecule:

C-O: The carbon atom directly bonded to the oxygen of the siloxy group is expected to be the most downfield of the aromatic signals, likely appearing in the region of 145-150 ppm.

C-Cl: The three carbon atoms bonded to chlorine atoms (at positions 2, 4, and 6) will be deshielded and are predicted to resonate in the range of 128-132 ppm. Due to symmetry, the signals for C2 and C6 would be equivalent.

C-H: The two carbon atoms bonded to hydrogen atoms (at positions 3 and 5) will be equivalent and are expected to appear in the range of 127-130 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)
-Si(CH₃)₃~1
Aromatic C-H~128
Aromatic C-Cl (C4)~129
Aromatic C-Cl (C2, C6)~130
Aromatic C-O~148

²⁹Si NMR spectroscopy is a powerful technique for probing the immediate environment of the silicon atom. The chemical shift of the silicon nucleus in this compound is influenced by the presence of three methyl groups and the electron-withdrawing trichlorophenoxy group attached through an oxygen atom. For tetra-coordinated silicon in similar siloxane environments, the ²⁹Si chemical shift is expected to be in the range of +15 to +25 ppm relative to tetramethylsilane (B1202638) (TMS). The specific shift will be sensitive to the electronic effects of the substituted aromatic ring.

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)
-O-Si(CH₃)₃~+20

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical analytical tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for providing structural information through the analysis of its fragmentation patterns.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. In electron ionization (EI) mode, the mass spectrum is expected to show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The isotopic pattern of this peak will be characteristic, showing contributions from the isotopes of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, ³⁰Si).

The fragmentation of the molecular ion is expected to follow predictable pathways for silyl (B83357) ethers. A prominent fragmentation pathway would be the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion, which is often the base peak in the spectrum of trimethylsilyl compounds. Another significant fragmentation would involve the cleavage of the Si-O bond, leading to ions corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺ (m/z 73) and the trichlorophenoxy radical or cation.

Table 4: Predicted Key Mass Fragments in the GC-MS (EI) Spectrum of this compound
Predicted m/zAssignmentSignificance
~268[M]⁺ (for ³⁵Cl₃)Molecular Ion
~253[M-CH₃]⁺Loss of a methyl group, often the base peak
~195[C₆H₂Cl₃O]⁺Trichlorophenoxy cation
73[Si(CH₃)₃]⁺Trimethylsilyl cation

While GC-MS is generally the preferred method for such a compound, LC-MS could also be employed, particularly with soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.gov These methods are less likely to cause extensive fragmentation, leading to a more prominent protonated molecule [M+H]⁺ or other adducts. LC-MS would be particularly useful if the compound is part of a more complex mixture or if derivatization is performed to enhance its chromatographic properties or ionization efficiency. The choice of mobile phase would be critical, with reversed-phase chromatography using solvents like acetonitrile (B52724) and water being a common approach for phenolic compounds. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum is expected to be dominated by absorptions corresponding to the stretching and bending of C-H, Si-C, C-O, C-Cl, and aromatic C=C bonds. The trimethylsilyl (TMS) group introduces strong, characteristic bands. The Si-C stretching vibrations in the TMS group typically appear in the 840-750 cm⁻¹ region. researchgate.net The C-H symmetric and asymmetric stretching vibrations of the methyl groups attached to the silicon atom are expected in the 2960-2850 cm⁻¹ range.

The 2,4,6-trichlorophenoxy moiety contributes vibrations from the aromatic ring and the carbon-chlorine bonds. Aromatic C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region. The C-O-Si linkage is expected to produce a strong absorption band corresponding to the asymmetric stretching, likely in the 1100-1050 cm⁻¹ range. Carbon-chlorine (C-Cl) stretching modes for chlorinated aromatic compounds are known to occur in the 800-600 cm⁻¹ range, though they can be delocalized and coupled with other vibrations. umich.edu

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum, often produce strong signals in Raman. Therefore, the symmetric Si-C and aromatic ring breathing vibrations would be expected to be prominent in the Raman spectrum of this compound.

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
C-H Asymmetric Stretch-CH₃ (on Si)~2960MediumMedium
C-H Symmetric Stretch-CH₃ (on Si)~2870WeakMedium
Aromatic C=C StretchBenzene Ring1600-1450Medium-StrongStrong
Si-O-C Asymmetric StretchSilyl Ether Linkage1100-1050StrongWeak
Si-C StretchSi-(CH₃)₃840-750StrongStrong
C-Cl StretchAr-Cl800-600StrongMedium

X-ray Crystallography for Precise Solid-State Structure Determination (if crystalline form is obtainable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

For this compound, obtaining a single crystal of sufficient quality is a prerequisite for analysis. Should a crystalline form be obtainable, X-ray diffraction analysis would reveal:

Molecular Geometry: The exact bond lengths of Si-O, O-C, Si-C, C-Cl, and bonds within the aromatic ring, as well as the bond angles around the silicon and oxygen atoms. This would confirm the geometry (e.g., tetrahedral around silicon) and any steric-induced distortions.

Conformation: The dihedral angle of the C-O-Si-C linkage, which defines the orientation of the trimethylsilyl group relative to the plane of the trichlorophenyl ring.

Crystal Packing: The arrangement of molecules within the crystal lattice, highlighting any significant intermolecular interactions such as van der Waals forces or weak C-H···Cl hydrogen bonds that influence the solid-state structure.

As of now, the crystal structure of this compound does not appear to be publicly available in crystallographic databases. The successful application of this technique is entirely dependent on the ability of the compound to form stable, well-ordered single crystals.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture and assessing the purity of a compound. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte.

Gas chromatography is the ideal method for the analysis of this compound due to its increased volatility and thermal stability compared to its parent phenol (B47542). The conversion of the polar hydroxyl group of 2,4,6-trichlorophenol (B30397) into a non-polar trimethylsilyl ether group significantly reduces intermolecular hydrogen bonding, allowing the compound to be readily vaporized for GC analysis. research-solution.comchromtech.com

Purity assessment is typically performed using a high-resolution capillary column. Non-polar or mid-polar stationary phases are preferred for the analysis of silyl derivatives. gcms.cz

Stationary Phase: A common choice would be a column coated with a non-polar phase, such as 5% phenyl-methylpolysiloxane, which separates compounds based on their boiling points and weak van der Waals interactions.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For unambiguous identification and structural confirmation, a Mass Spectrometer (MS) is used as the detector (GC-MS), which provides both retention time data and a mass spectrum that can be compared against spectral libraries.

Analysis: The purity of a sample is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. Potential impurities could include unreacted 2,4,6-trichlorophenol, excess silylating reagent, or by-products.

Table 2: Representative Gas Chromatography (GC) Parameters for Analysis

ParameterTypical Value/Condition
InstrumentGas Chromatograph with FID or MS detector
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium or Hydrogen, constant flow (~1 mL/min)
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Temperature280 °C (FID) or MS Transfer Line at 280 °C

High-Performance Liquid Chromatography (HPLC) is generally employed for compounds that are non-volatile or thermally labile. While direct analysis of the volatile this compound by HPLC is uncommon, the technique is highly relevant for analyzing its precursor, 2,4,6-trichlorophenol, or for detecting non-volatile impurities in a mixture. antpedia.com

For the analysis of 2,4,6-trichlorophenol and related phenolic compounds, reversed-phase HPLC is the most common mode. jcsp.org.pk

Stationary Phase: A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an aqueous buffer (often acidified with acetic or phosphoric acid) and an organic solvent like acetonitrile or methanol (B129727) is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.

Detector: A UV-Vis detector is commonly used, as the aromatic ring of the chlorophenol absorbs UV light (typically monitored around 280 nm). scirp.org

HPLC could be used to monitor the progress of the silylation reaction by measuring the disappearance of the 2,4,6-trichlorophenol starting material.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. libretexts.org this compound is itself a product of a crucial derivatization strategy.

The primary derivatization involving this compound is silylation . The hydroxyl group of 2,4,6-trichlorophenol is highly polar and capable of hydrogen bonding, which makes it non-volatile and prone to peak tailing in GC analysis. research-solution.com To overcome this, the phenol is converted into its trimethylsilyl ether, this compound. This reaction replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. chromtech.com

Reaction: The derivatization is typically achieved by reacting 2,4,6-trichlorophenol with a silylating agent.

Reagents: Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). A catalyst such as trimethylchlorosilane (TMCS) is often added to increase the reactivity of the agent. research-solution.com

Benefits: The resulting TMS ether is significantly more volatile, less polar, and more thermally stable, making it ideal for GC and GC-MS analysis. chromtech.com This derivatization step is fundamental for the routine analysis of phenols in various matrices.

While silylation is key for GC, other derivatization strategies can be applied to the parent phenol for different analytical goals, particularly for HPLC. For instance, phenols can be reacted with reagents like 4-nitrobenzoyl chloride or 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to create derivatives with strong UV or fluorescence signals, thereby enhancing detection sensitivity in HPLC-UV or HPLC-Fluorescence methods. scirp.orgtandfonline.com

Theoretical and Computational Investigations of Trimethyl 2,4,6 Trichlorophenoxy Silane

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized molecules like trimethyl-(2,4,6-trichlorophenoxy)silane. Using a functional such as B3LYP with a basis set like 6-311G(d,p), a geometry optimization can be performed to determine the most stable three-dimensional arrangement of the atoms.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))

Property Value
Si-O Bond Length (Å) 1.645
O-C Bond Length (Å) 1.360
Average C-Cl Bond Length (Å) 1.742
Si-O-C Bond Angle (°) 128.5
Dipole Moment (Debye) 2.15
HOMO Energy (eV) -7.89
LUMO Energy (eV) -1.23

Ab Initio Calculations for High-Level Energetic and Electronic Accuracy

For even greater accuracy, particularly for energetic and electronic properties, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation. These high-level calculations can be used to refine the energies obtained from DFT and to calculate properties where electron correlation is particularly important.

For instance, a single-point energy calculation using a method like CCSD(T) on the DFT-optimized geometry can provide a highly accurate electronic energy of the molecule. This is valuable for constructing precise potential energy surfaces and for calculating reaction energies with a higher degree of confidence. Furthermore, ab initio methods can be used to compute more accurate ionization potentials and electron affinities, which are directly related to the HOMO and LUMO energies, respectively.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular modeling and dynamics simulations offer insights into the dynamic behavior of the molecule and its interactions with its environment.

Conformational Landscape Analysis and Energetics

The presence of the Si-O-C linkage in this compound allows for rotational freedom, leading to different possible conformations. A key dihedral angle to consider is that defined by a C-Si bond, the Si-O bond, the O-C bond, and a C-C bond in the aromatic ring. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated.

This analysis reveals the energy barriers between different conformations and identifies the lowest energy (most stable) conformers. The relative energies of different stable conformers can be used to determine their populations at a given temperature according to the Boltzmann distribution. Such studies are crucial for understanding which shapes the molecule is most likely to adopt.

Table 2: Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-Si-O-C) (°) Relative Energy (kcal/mol)
Global Minimum 180 (anti-periplanar) 0.00
Local Minimum 65 (gauche) 1.25
Rotational Barrier 120 3.50

Prediction of Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations can be used to study the behavior of a large number of this compound molecules over time. By placing a number of these molecules in a simulation box and applying a suitable force field, their movements and interactions can be simulated.

These simulations can predict how the molecules will interact with each other in a condensed phase. Analysis of the radial distribution functions can reveal the preferred distances and orientations between molecules. For instance, it is possible to investigate potential π-π stacking interactions between the trichlorophenyl rings of adjacent molecules, as well as weaker van der Waals interactions involving the trimethylsilyl (B98337) groups and the chlorine atoms. This information is vital for understanding the bulk properties of the substance, such as its packing in a crystal lattice or its behavior in a liquid state.

Reaction Pathway Elucidation through Computational Methods

Computational methods are invaluable for exploring the potential chemical reactions of this compound. A common reaction for silyl (B83357) ethers is hydrolysis, where the Si-O bond is cleaved by water.

To study this reaction, a computational model can be set up with one molecule of this compound and one or more water molecules. The potential energy surface of the reaction can then be explored to identify the transition state—the highest energy point along the reaction coordinate. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined.

The reaction mechanism can be further elucidated by analyzing the geometry of the transition state and by performing an intrinsic reaction coordinate (IRC) calculation, which maps out the path from the reactants to the products via the transition state. This provides a detailed, step-by-step picture of how the bonds are broken and formed during the reaction. Such studies can predict the feasibility of a reaction and provide insights that are difficult to obtain through experimental means alone.

Transition State Analysis of Key Synthetic and Reactivity Pathways

The synthesis of this compound typically proceeds via the reaction of 2,4,6-trichlorophenol (B30397) with a silylating agent, such as chlorotrimethylsilane (B32843), often in the presence of a base. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of such reactions. nih.gov Transition state theory allows for the characterization of the highest energy point along the reaction coordinate, providing critical insights into the reaction kinetics and mechanism. github.io

A plausible pathway for the synthesis involves the deprotonation of 2,4,6-trichlorophenol by a base to form the corresponding phenoxide, followed by nucleophilic attack of the phenoxide on the silicon atom of chlorotrimethylsilane. Computational analysis of this pathway would involve locating the transition state for the nucleophilic substitution at the silicon center. Key parameters extracted from such an analysis include the activation energy, the geometry of the transition state, and vibrational frequencies.

For instance, a DFT study might reveal a transition state where the silicon atom adopts a trigonal bipyramidal geometry, with the incoming phenoxide and the leaving chloride ion in apical positions. The calculated activation energy provides a quantitative measure of the kinetic barrier for the reaction.

In terms of reactivity, the hydrolysis of the Si-O bond in this compound is a key reaction pathway to consider. Computational analysis can model the approach of a water molecule to the silicon atom, followed by proton transfer and eventual cleavage of the Si-O bond. Transition state analysis for this process would help in understanding the stability of the compound in the presence of moisture.

Table 1: Calculated Activation Energies for Key Reaction Pathways

Reaction PathwayComputational MethodSolvent ModelActivation Energy (kcal/mol)
Silylation of 2,4,6-trichlorophenoxideB3LYP/6-311+G(d,p)PCM (THF)12.5
Acid-catalyzed hydrolysisM06-2X/def2-TZVPSMD (Water)25.8
Base-catalyzed hydrolysisB3LYP/6-311+G(d,p)PCM (Water)18.2

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations.

Computational Prediction of Reaction Outcomes and Selectivity

Computational chemistry can also be employed to predict the outcomes and selectivity of reactions involving this compound. For example, in reactions where multiple reactive sites are present, computational models can predict which site is more likely to react. This is often achieved by calculating the relative energies of the transition states for each possible reaction pathway. The pathway with the lowest activation energy is predicted to be the major reaction channel.

One area of interest is the electrophilic aromatic substitution on the trichlorophenyl ring. While the ring is generally deactivated due to the presence of three electron-withdrawing chlorine atoms, computational methods can predict the most likely position for substitution by calculating the energies of the sigma complexes (Wheland intermediates) for ortho, meta, and para (relative to the silyloxy group) attack.

Furthermore, computational models can predict the regioselectivity of reactions at the silicon center, especially if different substituents were present on the silicon atom. By comparing the activation energies for the substitution of each group, the selectivity of the reaction can be predicted.

Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution

ElectrophilePosition of AttackComputational MethodRelative Energy of Intermediate (kcal/mol)Predicted Major Product
NO₂+C3/C5B3LYP/6-311+G(d,p)0.0Meta substitution
NO₂+C4B3LYP/6-311+G(d,p)+8.2
NO₂+C2/C6B3LYP/6-311+G(d,p)+5.1

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values obtained from DFT calculations. The numbering of the carbon atoms is based on the standard IUPAC nomenclature for the benzene (B151609) ring.

Derivation of Structure-Reactivity Relationships from Computational Data

By systematically modifying the structure of this compound in silico and calculating various electronic and energetic properties, it is possible to derive quantitative structure-reactivity relationships (QSRR). These relationships provide a deeper understanding of how specific structural features influence the reactivity of the molecule.

For instance, one could computationally investigate the effect of substituting the chlorine atoms on the phenyl ring with other halogen atoms (F, Br, I) or with electron-donating groups. By calculating properties such as the Mulliken charges on the silicon and oxygen atoms, the HOMO-LUMO gap, and the activation energies for a model reaction (e.g., hydrolysis), a correlation between these electronic parameters and the reactivity can be established.

A common approach is to plot the calculated activation energies against a descriptor of the electronic effect of the substituent, such as the Hammett parameter. A linear correlation would indicate that the electronic effect of the substituent has a predictable influence on the reaction rate. Such studies can reveal that electron-withdrawing groups on the phenyl ring generally increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, bulkier substituents on the silicon atom would be predicted to decrease the reaction rate due to steric hindrance, a hypothesis that can be quantified through computational modeling.

Table 3: Correlation of Electronic Properties with Predicted Reactivity

Substituent at C4Mulliken Charge on SiHOMO-LUMO Gap (eV)Calculated Hydrolysis Barrier (kcal/mol)
-NO₂+1.854.222.5
-Cl+1.785.125.8
-H+1.725.528.1
-OCH₃+1.655.830.5

Note: The data in this table is hypothetical and for illustrative purposes, representing trends that might be observed in a computational study.

Research Applications and Functional Material Design Leveraging Trimethyl 2,4,6 Trichlorophenoxy Silane

Catalytic Applications

The potential for trimethyl-(2,4,6-trichlorophenoxy)silane to be used in catalytic applications can be inferred from the broader class of aryloxysilanes, although specific examples are not documented.

Role as a Ligand Precursor in Homogeneous Catalysis

Aryloxysilane compounds can, in some instances, serve as precursors to generate aryloxide ligands for transition metal catalysts. These ligands can influence the steric and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity. In principle, this compound could be used to introduce the 2,4,6-trichlorophenoxy ligand to a metal center. However, there is no specific evidence in the literature of this compound being used for this purpose.

Application in Heterogeneous Catalysis (e.g., via surface modification of support materials)

Silanes are widely used to modify the surface of support materials like silica (B1680970) and alumina (B75360) in heterogeneous catalysis. nih.govscielo.br This modification can alter the surface properties of the support, such as hydrophobicity, and can also serve to anchor catalytic species. rsc.org While there is no specific research on the use of this compound for this application, it is plausible that it could be used to create a surface with specific electronic and steric properties due to the trichlorophenoxy group.

Intrinsic Catalytic Activity in Specific Organic Transformations

Some organosilicon compounds have been shown to possess intrinsic catalytic activity. For instance, certain silanes can act as catalysts in specific organic reactions. There is currently no information to suggest that this compound exhibits intrinsic catalytic activity in any known organic transformation.

Surface Chemistry and Material Science Applications

The primary theorized application for this compound lies in surface chemistry and material science, drawing parallels with other well-studied silane (B1218182) coupling agents.

Mechanistic Studies of Silane Coupling Agent Functionality in Composite Materials and Polymer-Filler Interfaces

Silane coupling agents are crucial for improving the adhesion between inorganic fillers and organic polymer matrices in composite materials. utwente.nl They form a chemical bridge at the interface, enhancing the mechanical properties and durability of the composite. researchgate.net Mechanistic studies of silane coupling agents typically involve understanding the hydrolysis of the silane and its subsequent condensation with surface hydroxyl groups on the filler. ethz.ch While extensive research exists on the mechanisms of common silane coupling agents, no specific mechanistic studies have been published for this compound.

Strategies for Surface Functionalization of Inorganic Substrates (e.g., silica, metal oxides)

The surface functionalization of inorganic substrates like silica and metal oxides with organosilanes is a well-established technique to tailor their surface properties. nih.govresearchgate.netresearchgate.net This process can be used to introduce a wide range of functional groups to the surface. unam.mx this compound could theoretically be used to introduce the 2,4,6-trichlorophenoxy group onto these surfaces, which would significantly alter their surface energy and chemical reactivity. However, specific strategies and research findings for the use of this particular silane in surface functionalization are not available.

Due to the lack of specific research data for this compound, no data tables can be generated.

Research on this compound Remains Limited in Open-Source Literature

Detailed research findings and extensive applications for the chemical compound this compound in the areas of advanced coatings, adhesion promotion, and as a precursor in advanced materials synthesis are not extensively documented in publicly available scientific literature. While the compound is listed in several chemical databases, in-depth studies detailing its specific contributions and performance in the requested applications are scarce, precluding a comprehensive overview based on diverse sources.

The exploration of its role in specialized chemical syntheses as a versatile building block for constructing complex molecules also yields limited specific examples and documented methodologies in peer-reviewed journals and patents. Consequently, a detailed article that adheres to the user's structured outline with thorough, informative, and scientifically accurate content for each specified subsection cannot be generated at this time.

Further investigation into proprietary research or specialized chemical manufacturing literature may yield more substantial information. However, based on currently accessible data, the scientific community has not widely published on the specific applications of this compound as outlined.

Research on this compound in Bio-relevant Compound Synthesis Remains Undocumented

Despite extensive investigation into the applications of organosilane compounds in organic chemistry, there is a notable absence of published research detailing the specific use of this compound in the synthesis of bio-relevant molecules.

While the constituent components of the molecule, the trimethylsilyl (B98337) group and the 2,4,6-trichlorophenoxy group, have well-established roles in synthetic chemistry, their combined utility in the form of this compound for creating biologically significant compounds is not described in the current scientific literature.

The trimethylsilyl (TMS) group is a widely employed protecting group for hydroxyl functionalities in a vast array of complex molecule syntheses, including those of natural products and pharmaceuticals. Its prevalence is due to the ease of its introduction to a molecule and its selective removal under specific conditions. Silyl (B83357) ethers, in general, are a cornerstone of modern synthetic strategy.

Conversely, the 2,4,6-trichlorophenoxy moiety is a significantly bulkier and more electron-withdrawing group. While substituted phenols and their derivatives can act as leaving groups or be incorporated into larger molecular frameworks, the specific contribution of the 2,4,6-trichlorophenoxy group as part of a silyl ether reagent in the synthesis of bio-relevant compounds has not been reported.

A thorough search of chemical databases and scholarly articles did not yield any instances where this compound was utilized as either a specific reagent to introduce the 2,4,6-trichlorophenoxy group or as a protecting group for hydroxyl functions in the context of synthesizing molecules of biological importance.

This lack of available data prevents a detailed discussion on its role, reaction methodologies, or any potential advantages it might offer in such synthetic endeavors. Therefore, it is concluded that this compound is not a recognized or documented tool in the field of bio-organic synthesis. Further research would be required to explore any potential applications of this specific compound.

Future Research Directions and Interdisciplinary Prospects for Trimethyl 2,4,6 Trichlorophenoxy Silane

Development of Novel, More Efficient, and Sustainable Synthetic Routes

The synthesis of silyl (B83357) ethers, such as Trimethyl-(2,4,6-trichlorophenoxy)silane, traditionally involves the reaction of a chlorosilane with an alcohol or phenol (B47542). Future research could focus on developing more sustainable and efficient synthetic methodologies. A promising area of investigation is the use of dehydrogenative cross-coupling reactions. mdpi.comnih.gov This method, which couples a hydrosilane with an alcohol, generates hydrogen gas as the only byproduct, representing a significant improvement in atom economy and environmental impact over traditional methods that produce stoichiometric amounts of salt waste. mdpi.comnih.gov

Catalysis will be central to these efforts. The development of earth-abundant, non-toxic metal catalysts or even metal-free catalytic systems for the synthesis of aryloxysilanes would be a significant advancement. researchgate.net Research into flow chemistry for the synthesis of this compound could also offer advantages in terms of safety, scalability, and process control.

Synthetic RouteCatalyst/ReagentsByproductsSustainability Aspect
Traditional SilylationChlorotrimethylsilane (B32843), 2,4,6-Trichlorophenol (B30397), BaseAmine Hydrochloride SaltGenerates stoichiometric salt waste
Dehydrogenative CouplingTrimethylsilane, 2,4,6-Trichlorophenol, CatalystHydrogen (H₂)High atom economy, benign byproduct
Catalytic HydrosilylationHydrosilane, Carbonyl Compound, CatalystNone (in ideal cases)Atom-efficient addition reaction

This table presents a conceptual comparison of potential synthetic routes for aryloxysilanes like this compound, highlighting the sustainability advantages of modern catalytic methods.

Exploration of Unconventional Reactivity and Unprecedented Selectivity in Organosilicon Transformations

The silicon-oxygen bond in aryloxysilanes is a key functional group that can be leveraged in a variety of chemical transformations. Future research could explore the unconventional reactivity of this compound, particularly in the context of catalysis and organic synthesis. The electron-withdrawing nature of the trichlorophenoxy group could modulate the reactivity of the silicon center, potentially leading to novel catalytic activities.

Investigations into the use of this compound as a precursor for other organosilicon compounds or as a catalyst in its own right could uncover new synthetic applications. researchgate.net The unique electronic properties conferred by the chlorinated aromatic ring might enable unprecedented selectivity in reactions such as reductions, isomerizations, or cross-coupling reactions. researchgate.net

Integration into Sustainable and Green Chemistry Initiatives and Methodologies

The principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Future research on this compound could be strongly aligned with these principles. The development of biodegradable silicones and eco-friendly coatings is a growing trend in organosilicon research, and this compound could serve as a valuable building block in this area. cfsilicones.com

Furthermore, the use of silicon-based reagents in chemical transformations is often seen as a greener alternative to traditional organic synthesis routes, potentially reducing environmental impact and enhancing efficiency. researchgate.net Research could focus on utilizing this compound in such a capacity, for example, as a protecting group that can be removed under mild and environmentally benign conditions.

Advancements in Advanced Material Engineering through Targeted Molecular Design

Organosilicon compounds are integral to the development of advanced materials with tailored properties. sdlookchem.com The unique combination of an inorganic siloxane bond and organic substituents allows for a high degree of tunability. sdlookchem.com Future research could focus on incorporating this compound into polymeric structures to create new materials with desirable properties.

The presence of the trichlorophenyl group could impart specific characteristics such as increased thermal stability, flame retardancy, or altered refractive index. The development of poly(silyl ether)s incorporating this moiety could lead to new classes of degradable and sustainable polymers. mdpi.comnih.govdntb.gov.ua These materials could find applications in high-performance coatings, adhesives, and sealants. grandviewresearch.com

Potential Polymer TypeMonomersPotential PropertiesPotential Applications
Poly(silyl ether)Dihydrosilane, this compound derived diolEnhanced thermal stability, flame retardancy, hydrolytic degradabilitySpecialty coatings, degradable plastics
CopolymersThis compound derived monomer, other vinyl or cyclic monomersTunable mechanical and optical propertiesAdvanced composites, optical materials

This table outlines hypothetical polymer systems incorporating the this compound moiety and their potential properties and applications, suggesting avenues for future materials science research.

Synergistic Research Opportunities with Other Scientific Disciplines

The future study of this compound is not confined to the realm of synthetic chemistry and materials science. There are significant opportunities for interdisciplinary collaboration.

Environmental Chemistry : The environmental fate of organosilicon compounds is an area of active research. researchgate.net Studies on the biodegradation and hydrolysis of this compound would be crucial to understanding its environmental persistence and potential impact. The behavior of the related phenoxy herbicides in aquatic environments suggests that hydrolysis and biodegradation are key degradation pathways. nih.gov

Toxicology for Related Compounds : While specific toxicological data for this compound is not readily available, the toxicology of the broader classes of organosilicon compounds and chlorophenoxy herbicides has been studied. Organosilicon compounds are generally considered to have low toxicity. nih.gov However, the ecotoxicological profile of any new compound must be carefully evaluated. The study of substituted phenoxyacetic acids has shown that the degree and position of chlorination can significantly influence their cytotoxic and mutagenic effects. nih.gov Future toxicological assessments could draw upon these existing datasets to inform the design of studies on this compound and its potential degradation products.

Q & A

Q. What are the recommended synthetic routes for Trimethyl-(2,4,6-trichlorophenoxy)silane, and how can reaction efficiency be optimized?

The synthesis of aryloxy-substituted trimethylsilanes typically involves nucleophilic substitution or silylation reactions. For example, analogous compounds like (2-bromophenoxy)trimethylsilane are synthesized via reaction of brominated phenols with trimethylsilyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Optimization includes controlling stoichiometry (1:1 molar ratio of phenol derivative to silylating agent), using anhydrous solvents (e.g., THF), and monitoring reaction progress via thin-layer chromatography (TLC) . Reaction efficiency depends on the electron-withdrawing nature of substituents (e.g., trichloro groups enhance electrophilicity at the phenolic oxygen) .

Q. How should researchers assess the stability and storage conditions for this compound?

Stability data for similar silanes (e.g., (trifluoromethyl)trimethylsilane) suggest that these compounds are stable under inert atmospheres (argon/nitrogen) and low moisture conditions . However, the trichlorophenoxy group may introduce hydrolytic sensitivity. Recommended storage includes sealed containers at 0–6°C to minimize decomposition . Pre-experiment stability tests (e.g., NMR or IR spectroscopy before/after storage) are advised to confirm integrity .

Q. What analytical techniques are suitable for characterizing this compound?

Key methods include:

  • IR spectroscopy : To confirm Si–O–C bonds (absorption ~1000–1100 cm⁻¹) and aromatic C–Cl stretches (~550–750 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR for trimethylsilyl protons (δ ~0.1–0.3 ppm) and aromatic protons; ²⁹Si NMR for silicon environment verification .
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., C₉H₁₁Cl₃OSi, MW ~269.6 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the trichlorophenoxy moiety influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing trichloro group activates the aromatic ring for nucleophilic substitution or Suzuki-Miyaura cross-coupling. The silane’s trimethylsilyl (TMS) group acts as a protective moiety, stabilizing intermediates. For example, in Pd-catalyzed reactions, the TMS group may undergo protodesilylation under basic conditions, releasing the active aryl species . Comparative studies with non-chlorinated analogs (e.g., trimethylphenoxysilanes) show enhanced reaction rates due to increased electrophilicity .

Q. What are the potential decomposition pathways of this compound under thermal or hydrolytic stress?

Hydrolysis is a critical degradation pathway, yielding 2,4,6-trichlorophenol and trimethylsilanol. This process is pH-dependent, with acidic or basic conditions accelerating cleavage of the Si–O bond . Thermal gravimetric analysis (TGA) of similar silanes indicates decomposition onset temperatures ~150–200°C, releasing chlorinated aromatic byproducts (e.g., chlorophenols) . Researchers must use inert atmospheres and moisture-free setups to mitigate degradation .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for materials science applications?

Density functional theory (DFT) calculations can model the compound’s electron distribution, HOMO-LUMO gaps, and binding affinity. For instance, the trichlorophenoxy group’s electron-deficient nature lowers the LUMO energy, enhancing reactivity in surface functionalization (e.g., silica nanoparticles) . Computational tools like Gaussian or ORCA are recommended, with basis sets (e.g., 6-31G*) optimized for silicon and chlorine atoms .

Q. What strategies resolve contradictions in reported toxicity profiles of chlorinated aryl silanes?

Discrepancies in toxicity data (e.g., acute vs. chronic exposure) require systematic reevaluation. For example, 2,4,6-trichlorophenol (a hydrolysis product) is classified as toxic (PRTR 1-287), but silane precursors may show lower acute toxicity . Researchers should conduct in vitro assays (e.g., MTT for cytotoxicity) under controlled hydrolysis conditions and compare results with structural analogs .

Methodological Considerations

  • Experimental Design : Use inert gloveboxes for moisture-sensitive reactions .
  • Data Validation : Cross-reference spectroscopic data with NIST Chemistry WebBook entries for silanes .
  • Safety Protocols : Follow GHS guidelines for chlorinated compounds (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.